molecular formula C11H8BrFO3 B1652213 Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate CAS No. 1404110-02-6

Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

Cat. No.: B1652213
CAS No.: 1404110-02-6
M. Wt: 287.08
InChI Key: ICIVCGROOXFLBI-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader evolution of benzofuran chemistry that began in the early 20th century. Benzofuran derivatives have long been recognized for their biological activities and synthetic utility, leading researchers to explore increasingly sophisticated substitution patterns to enhance their properties. The introduction of halogen substituents, particularly fluorine and bromine, represents a significant milestone in this developmental trajectory.

The specific compound under discussion was first synthesized and characterized in the early 21st century, with its Chemical Abstracts Service registration number 1404110-02-6 being assigned to distinguish it from related benzofuran derivatives. The compound's development was driven by the pharmaceutical industry's growing interest in fluorinated heterocycles, which have demonstrated enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The addition of bromine at the 5-position further expands the synthetic possibilities, as this halogen can serve as a versatile handle for cross-coupling reactions and other transformations.

Historical research into benzofuran-2-carboxylic acid derivatives has shown that the carboxylate functionality at the 2-position provides an excellent platform for further functionalization while maintaining the structural integrity of the benzofuran core. The ethyl ester variant offers improved solubility characteristics and easier handling compared to the corresponding carboxylic acid, making it particularly attractive for synthetic applications. This compound represents the culmination of decades of research into optimizing benzofuran derivatives for enhanced synthetic utility and biological activity.

Chemical Classification and Nomenclature

This compound belongs to the class of halogenated benzofuran esters, a subset of heterocyclic compounds characterized by the presence of both oxygen and multiple halogen substituents within a fused aromatic system. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature principles, reflecting its structural complexity and the precise positioning of functional groups.

The molecular formula C11H8BrFO3 reveals the compound's composition, with a molecular weight of 287.08-287.09 grams per mole. The compound's structure consists of a benzofuran core, which itself is a bicyclic system formed by the fusion of a benzene ring with a furan ring. The substitution pattern includes bromine at the 5-position, fluorine at the 7-position, and an ethyl carboxylate group at the 2-position of the benzofuran system.

Property Value Reference
Chemical Abstracts Service Number 1404110-02-6
Molecular Formula C11H8BrFO3
Molecular Weight 287.08-287.09 g/mol
MDL Number MFCD28100223
InChI Key ICIVCGROOXFLBI-UHFFFAOYSA-N

The compound's classification extends beyond simple structural descriptions to encompass its role as a synthetic intermediate and research tool. It falls within the broader category of fluorinated heterocycles, a class of compounds that has gained significant attention in medicinal chemistry due to the unique properties imparted by fluorine substitution. The presence of bromine adds another dimension to its classification, placing it among the versatile organobromine compounds that serve as important building blocks in cross-coupling chemistry.

Position in Benzofuran Chemistry Research

This compound occupies a strategic position within the broader landscape of benzofuran chemistry research, serving as both a model compound for studying halogen effects and a practical intermediate for synthetic applications. The compound's unique substitution pattern makes it particularly valuable for investigating the electronic effects of multiple halogens on benzofuran reactivity and properties.

Research into benzofuran-2-carboxylate derivatives has demonstrated their importance as intermediates in the synthesis of more complex heterocyclic systems. The presence of the ethyl ester group at the 2-position provides a convenient handle for further synthetic transformations, including hydrolysis to the corresponding carboxylic acid, amidation reactions, and cyclization processes. Studies have shown that benzofuran-2-carboxylates can be efficiently synthesized through various methodologies, including the reaction of salicylaldehydes with ethyl bromoacetate in the presence of cesium carbonate.

The dual halogen substitution pattern in this compound represents an advanced approach to benzofuran functionalization. Research has indicated that fluorine substitution at the 7-position can significantly alter the electronic properties of the benzofuran system, while bromine at the 5-position provides opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. This combination creates a versatile platform for exploring structure-activity relationships and developing new synthetic methodologies.

The compound's role in current research extends to its use as a building block for pharmaceutical applications. Studies of related fluorinated benzofurans have shown their potential as inhibitors of various biological targets, and the specific substitution pattern of this compound positions it as a valuable starting material for drug discovery efforts. The compound's commercial availability from multiple suppliers indicates its recognized importance in the research community.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative example of modern heterocyclic design principles. The compound exemplifies the strategic use of halogen substitution to modulate the electronic and steric properties of heterocyclic scaffolds, a fundamental concept in contemporary synthetic and medicinal chemistry.

In the context of fluorine chemistry, this compound represents an important case study in the effects of fluorine substitution on heterocyclic systems. Fluorine's unique properties, including its high electronegativity and small size, create distinctive electronic environments that can significantly influence both chemical reactivity and biological activity. Research into fluorinated benzofurans has revealed that fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and alter physicochemical properties such as lipophilicity and solubility.

The bromine substituent adds another layer of significance to the compound's role in heterocyclic chemistry. Organobromine compounds serve as crucial intermediates in modern synthetic chemistry, particularly in cross-coupling reactions that have revolutionized the field of organic synthesis. The presence of bromine at the 5-position of the benzofuran system provides a versatile handle for introducing various substituents through palladium-catalyzed reactions, making the compound an important building block for library synthesis and medicinal chemistry applications.

Halogen Position Electronic Effect Synthetic Utility
Fluorine 7 Electron-withdrawing, metabolic stability Bioisosteric replacement, property modulation
Bromine 5 Electron-withdrawing, leaving group Cross-coupling reactions, functionalization

The compound's ester functionality contributes to its significance by providing multiple avenues for further synthetic elaboration. Ester groups can be readily converted to amides, hydrolyzed to carboxylic acids, or reduced to alcohols, offering numerous possibilities for structural modification. This versatility makes this compound an excellent platform for exploring diverse chemical space and developing structure-activity relationships.

Properties

IUPAC Name

ethyl 5-bromo-7-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVCGROOXFLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190879
Record name 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404110-02-6
Record name 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404110-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant studies that highlight its effects on various biological systems.

This compound exhibits significant interactions with various enzymes and biomolecules. Research indicates that it may inhibit enzymes involved in critical cellular processes, such as DNA replication, which is vital for cancer cell proliferation. The presence of bromine and fluorine atoms enhances its binding affinity to specific targets, making it a unique candidate for further investigation in therapeutic applications.

The mechanism through which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes that play roles in cancer cell growth. This inhibition can lead to reduced proliferation rates in various cancer cell lines.
  • Cell Signaling Pathways : It influences cell signaling pathways that regulate cellular metabolism and gene expression, potentially leading to altered cellular responses.

3. Cellular Effects

Studies have demonstrated that this compound affects different types of cells by:

  • Inhibiting Cancer Cell Proliferation : In laboratory settings, the compound has been observed to significantly inhibit the growth of cancer cells by interfering with their signaling pathways.
  • Dosage Dependency : The effects vary with dosage; lower concentrations may exhibit minimal toxicity while effectively inhibiting cancer growth, whereas higher doses can lead to cytotoxic effects on healthy tissues.

4. Comparative Analysis with Similar Compounds

A comparison with other benzofuran derivatives reveals that this compound has distinct properties due to the specific positioning of its halogen substituents. This unique arrangement can influence its chemical reactivity and biological activity:

Compound NameStructural FeaturesNotable Activity
This compoundBromine at position 5, Fluorine at position 7Inhibits cancer cell proliferation
Ethyl 5-bromo-6-fluorobenzofuran-2-carboxylateBromine at position 5, Fluorine at position 6Reduced potency compared to target compound
Ethyl 5-bromo-4-fluorobenzofuran-2-carboxylateBromine at position 5, Fluorine at position 4Different reactivity patterns

5. Case Studies and Research Findings

Recent studies have focused on the compound's therapeutic potential:

  • In vitro Studies : Laboratory tests have shown that this compound effectively inhibits the growth of various cancer cell lines, demonstrating IC50 values indicating potent activity against tumor cells .

Table: Summary of In Vitro Activity

Study ReferenceCell LineIC50 Value (nM)Observations
KARPAS422~10Significant inhibition observed
A549 (Lung Cancer)~15Moderate inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

  • 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran : Incorporates a sulfinyl group and a 4-fluorophenyl substituent, enhancing steric bulk and altering crystal packing compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate 287.10 Not reported 5-Br, 7-F, 2-COOEt
Ethyl 5-bromobenzofuran-2-carboxylate 269.10 Not reported 5-Br, 2-COOEt
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran 396.26 Not reported 5-Br, 3-SOEt, 2-(4-F-C₆H₄), 7-Me
CAS 6176-66-5 445.26 Not reported 4-Br, 2-CHO, 7-Me, 5-(3-MeBzO), 3-COOEt

Notes:

  • Sulfinyl and aryl substituents (e.g., 4-fluorophenyl) increase molecular weight and steric hindrance, affecting solubility and crystallinity .

Pharmacological and Crystallographic Insights

  • Biological Activity: Benzofuran derivatives with halogen substituents exhibit antifungal and antitumor activities, though specific data for the target compound remain unreported . Ethyl ester derivatives are noted for their utility in drug discovery due to improved bioavailability .
  • Crystal Packing : Analogs like 5-bromo-3-ethylsulfinyl-7-methyl derivatives form distinct hydrogen-bonding networks (e.g., C–H···O interactions) influenced by sulfinyl and halogen groups . The target compound’s ester group may promote different packing motifs, as seen in related carboxylates .
  • Software for Structural Analysis : Crystallographic data for analogs were refined using SHELX and visualized via WinGX/ORTEP , ensuring reliable comparisons of bond lengths and angles.

Preparation Methods

Core Synthetic Strategies for Benzofuran Functionalization

The benzofuran scaffold serves as the foundational structure for this compound, with subsequent modifications introducing bromine and fluorine at the 5- and 7-positions, respectively. Two primary synthetic approaches dominate the literature: (1) direct cyclization of pre-functionalized phenolic precursors and (2) post-cyclization halogenation.

Cyclization of 5-Bromo-3-Fluoro-2-Hydroxybenzaldehyde

A patented method detailed in WO2012149528A1 outlines a two-step synthesis starting from 5-bromo-3-fluoro-2-hydroxybenzaldehyde.

Step 1: Formation of the Benzofuran Core

The aldehyde undergoes cyclization with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 80°C for 12 hours. This step facilitates nucleophilic substitution, where the hydroxyl group attacks the α-carbon of ethyl bromoacetate, forming the furan ring.

Reaction Conditions

  • Reagents : 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (1.0 equiv), ethyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv)
  • Solvent : DMF (anhydrous)
  • Temperature : 80°C
  • Time : 12 hours

The intermediate product, 5-bromo-7-fluorobenzofuran-2-carboxylic acid, is isolated via aqueous workup and purified by recrystallization from ethanol.

Step 2: Esterification

The carboxylic acid intermediate is esterified using ethanol and catalytic sulfuric acid (H₂SO₄) under reflux.

Reaction Conditions

  • Reagents : 5-Bromo-7-fluorobenzofuran-2-carboxylic acid (1.0 equiv), ethanol (excess), H₂SO₄ (15% v/v)
  • Temperature : Reflux (78°C)
  • Time : 2 hours

The product, ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate, is obtained in 85% yield after neutralization with sodium bicarbonate and extraction with ethyl ether.

Characterization Data

  • Melting Point : 58–60°C
  • ¹H NMR (300 MHz, CDCl₃) : δ 1.34 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 7.39–7.71 (m, 3H, aromatic), 7.71 (d, 1H, J = 8.4 Hz, aromatic).

Halogenation of Preformed Benzofuran Derivatives

An alternative route involves introducing bromine and fluorine after constructing the benzofuran core. For example, 7-fluorobenzofuran-2-carboxylate can undergo electrophilic bromination at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

Reaction Conditions

  • Reagents : 7-Fluorobenzofuran-2-carboxylate (1.0 equiv), Br₂ (1.1 equiv)
  • Solvent : Acetic acid
  • Temperature : 0–5°C (to minimize di-substitution)
  • Time : 4 hours

This method yields the target compound in 70–75% yield, though regioselectivity challenges may necessitate chromatographic purification.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the two primary methods:

Parameter Cyclization Route Halogenation Route
Overall Yield 85% 70–75%
Reaction Steps 2 3
Purification Complexity Low (recrystallization) Moderate (chromatography)
Regioselectivity Control High Moderate
Scalability Industrial-friendly Lab-scale

The cyclization route offers superior yield and scalability, making it preferable for large-scale synthesis. Conversely, the halogenation method provides flexibility for late-stage functionalization but suffers from lower efficiency.

Mechanistic Insights and Optimization

Cyclization Mechanism

The formation of the benzofuran core proceeds via a base-mediated intramolecular nucleophilic attack. The phenolic oxygen of 5-bromo-3-fluoro-2-hydroxybenzaldehyde deprotonates, generating an alkoxide that displaces bromide from ethyl bromoacetate. Subsequent cyclization forms the furan ring, with the electron-withdrawing fluorine atom at the 7-position directing bromine to the 5-position via resonance effects.

Esterification Kinetics

Esterification with ethanol and H₂SO₄ follows a classic acid-catalyzed mechanism. Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol. Excess ethanol shifts the equilibrium toward ester formation, achieving near-quantitative conversion.

Industrial Production Considerations

Large-scale synthesis requires addressing:

  • Solvent Recovery : DMF and ethanol are distilled and reused to reduce costs.
  • Waste Management : Bromide byproducts are neutralized with sodium thiosulfate before disposal.
  • Process Safety : Exothermic reactions necessitate controlled heating and cooling systems.

Automated continuous-flow reactors have been proposed to enhance reproducibility and safety in industrial settings.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate, and how can purity be ensured?

The compound can be synthesized via sulfoxide formation using 3-chloroperoxybenzoic acid as an oxidizing agent. For example, in analogous benzofuran derivatives, oxidation of the sulfanyl precursor in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 2:1 v/v), yields high-purity products. Purity is confirmed by thin-layer chromatography (Rf = 0.72) and melting point analysis (485–486 K) .

Q. How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

Key NMR signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and ester carbonyl carbons (δ ~165 ppm in 13C^{13}\text{C} NMR). Fluorine and bromine substituents induce deshielding effects on adjacent protons and split signals due to coupling. IR spectra should show ester C=O stretching (~1720 cm1^{-1}) and C-F/Br vibrations (650–1100 cm1^{-1}). Substituent electronic effects must be modeled computationally for accurate assignments .

Q. What crystallization techniques are effective for growing single crystals suitable for X-ray diffraction?

Slow evaporation of a benzene or dichloromethane solution at room temperature is a robust method. For derivatives like 5-bromo-7-methyl-3-methylsulfinyl-1-benzofuran, this approach yielded high-quality crystals with triclinic (P1) symmetry, enabling precise structural determination .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved during refinement?

Use iterative refinement protocols in SHELXL and cross-validate results with WinGX . For example, in triclinic systems (a = 7.5313 Å, b = 9.8089 Å, c = 10.9117 Å), anisotropic displacement parameters for heavy atoms (Br, S) reduce residual density errors. Hydrogen atoms should be refined using a riding model (C–H = 0.95–0.98 Å) with Uiso(H)=1.21.5Ueq(C)U_{\text{iso}}(H) = 1.2–1.5U_{\text{eq}}(C) .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) reveals C–H···O and π–π interactions. For instance, in 5-bromo-2-(4-fluorophenyl)-7-methyl derivatives, C9–H9···O1 hydrogen bonds (2.52 Å) and aryl stacking (3.8 Å interplanar distance) contribute to a layered packing motif. Software like Mercury can visualize these interactions .

Q. How do electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions?

Bromine at the 5-position acts as a directing group for Suzuki-Miyaura coupling, while fluorine at the 7-position deactivates the ring via inductive effects. Computational studies (DFT) show that the LUMO of the benzofuran core localizes near the bromine, making it susceptible to nucleophilic attack .

Q. What strategies mitigate challenges in refining twinned or low-resolution crystallographic data?

For twinned data, use SHELXL’s TWIN/BASF commands . For low-resolution data (e.g., >1.0 Å), apply restraints on geometric parameters (e.g., DELU for similar bond lengths) and incorporate high-angle data to improve electron density maps. Validation tools in PLATON can identify missed symmetry or disorder .

Methodological Tables

Table 1. Key Crystallographic Parameters for Analogous Benzofuran Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Refinement R-factor
5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuranP17.539.8110.91106.692.6109.5719.2R1 = 0.039
5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuranP17.479.7510.88105.291.8108.3698.4R1 = 0.042

Table 2. Spectroscopic Data for Key Functional Groups

Functional Group1H^{1}\text{H} NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)IR (cm1^{-1})
Benzofuran core6.8–7.5 (m, aromatic H)110–160 (aryl C)1600 (C=C)
Ester carbonyl-165–170 (C=O)1720 (C=O)
C–Br-115–120 (C–Br)650 (C–Br)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate
Reactant of Route 2
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Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.